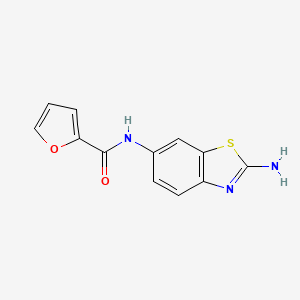

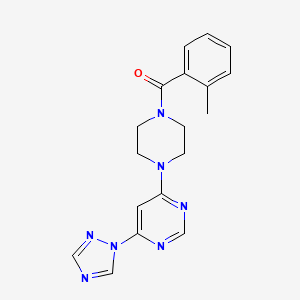

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide, commonly referred to as F2CBA, is a derivative of furan-2-carboxylic acid and is a synthetic compound. It is an important intermediate in the synthesis of a variety of organic compounds and has many applications in research and industry. F2CBA is a versatile compound that can be used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, F2CBA has been studied for its potential use in the treatment of certain diseases and conditions.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Pharmacologically Relevant Compounds

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide has been utilized as a starting material in the synthesis of pharmacologically relevant compounds. For instance, it played a key role in the synthesis of dehydro-homopilopic acid, a precursor for the production of both enantiomers of pilocarpine, an important pharmaceutical agent (Schmidt et al., 2021).

2. Development of Novel Chemical Compounds

Research has also focused on the development of new chemical entities using furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide. For example, novel cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes were synthesized, showcasing the compound’s versatility in creating new chemical structures with potential applications in various fields (Racané et al., 2003).

3. Antimicrobial Applications

This compound has been used in the preparation of new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole. The in vitro antimicrobial screening of these compounds revealed promising results against various bacterial and fungal species, indicating the potential of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide in the development of new antimicrobial agents (Patel & Shaikh, 2010).

4. Synthesis of Highly Functionalized Substituted Aniline Products

The compound has been instrumental in the synthesis of highly functionalized and substituted aniline products. By using specific phosphine ligands, acetylenic amides are converted into 2-aminofurans, demonstrating the compound’s utility in complex chemical reactions and synthesis (Li et al., 2019).

5. Catalysis in Amide Formation

It has been identified as an effective catalyst for dehydrative amide formation of carboxylic acids and amines. This showcases its role in facilitating important chemical transformations, broadening the scope of its applications in synthetic chemistry (Tam et al., 2015).

6. Synthesis of Bioactive Quinazolin-4(3H)-ones

The compound has been used in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, highlighting its role in the creation of bioactive molecules that could have significant pharmaceutical implications (Yu et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIDZIJQYOAHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)